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molecular formula C9H16O3 B8741320 Methyl 2-acetylhexanoate CAS No. 32798-42-8

Methyl 2-acetylhexanoate

Cat. No. B8741320
M. Wt: 172.22 g/mol
InChI Key: PYYFKCZKDCTZBH-UHFFFAOYSA-N
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Patent
US06998402B2

Procedure details

30 g (217 mmol) of sodium (2E)-4-methoxy-4-oxo-2-buten-2-olate (Example 13A) suspended in 1,3-dimethyltetrahydro-2(1H)-pyrimidone and 1.24 g (7.5 mmol) of potassium iodide are treated dropwise with 29.8 g (217 mmol) of butyl bromide and the mixture is stirred at 80° C. for 1 h under reflux. The cooled mixture is then added to ice water and extracted with diethyl ether. The ether phase is washed with sodium thiosulphate solution, dried, concentrated and chromatographed. The eluent used is cyclohexane having an increasing ethyl acetate content.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
29.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:8])/[CH:4]=[C:5](/[O-:7])\[CH3:6].[Na+].[I-].[K+].[CH2:12](Br)[CH2:13][CH2:14][CH3:15]>CN1CCCN(C)C1=O>[C:5]([CH:4]([CH2:12][CH2:13][CH2:14][CH3:15])[C:3]([O:2][CH3:1])=[O:8])(=[O:7])[CH3:6] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC(/C=C(\C)/[O-])=O.[Na+]
Step Two
Name
Quantity
1.24 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
29.8 g
Type
reactant
Smiles
C(CCC)Br
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(N(CCC1)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 80° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The ether phase is washed with sodium thiosulphate solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)C(C(=O)OC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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